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Cat. No.: B151977 Get Quote

An In-depth Technical Guide to the Structural Analysis of (E)-3-(4-methylphenyl)prop-2-enal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula
(E)-3-(4-methylphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to a class of

organic compounds known as chalcones and their precursors, which are of significant interest

in medicinal chemistry and materials science.[1][2] The molecule's structure, characterized by a

para-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde, dictates its chemical

reactivity, biological activity, and physical properties. A precise and comprehensive structural

analysis is therefore not merely an academic exercise but a foundational requirement for any

application, from designing novel therapeutic agents to developing new materials.[3][4]

This guide provides an integrated, multi-technique approach to the structural elucidation of

(E)-3-(4-methylphenyl)prop-2-enal. We will move beyond simple data reporting to explain the

causal relationships behind methodological choices, ensuring a robust and self-validating

analytical workflow. The techniques discussed—spectroscopic and crystallographic—are

complementary, each providing a unique piece of the structural puzzle.

Core Physicochemical & Computed Properties
A foundational understanding begins with the molecule's basic properties. These data are

crucial for sample preparation, dosage calculations, and computational modeling.
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Property Value Source

Molecular Formula C₁₀H₁₀O PubChem[5]

Molecular Weight 146.19 g/mol PubChem[5]

CAS Number 1504-75-2 ChemicalBook[6]

Appearance Solid (typical for this class) Inferred

IUPAC Name
(E)-3-(4-methylphenyl)prop-2-

enal
PubChem[5]

Synonyms
p-Methylcinnamaldehyde, 3-(p-

tolyl)prop-2-enal
PubChem[5]

Topological Polar Surface Area 17.1 Å² PubChem[5]

Complexity 141 PubChem[5]

Spectroscopic Characterization: A Multi-Faceted
Approach
Spectroscopy provides detailed information about the molecule's functional groups,

connectivity, and electronic environment.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Expertise & Causality: IR spectroscopy is the first line of analysis to confirm the presence of

key functional groups. For (E)-3-(4-methylphenyl)prop-2-enal, the most informative region of

the spectrum is where the carbonyl (C=O) and alkene (C=C) stretches appear. The conjugation

of the carbonyl group with both the phenyl ring and the propenal double bond is a critical

structural feature that directly influences the C=O stretching frequency. This conjugation

delocalizes the π-electrons, slightly weakening the C=O double bond and shifting its absorption

to a lower wavenumber (frequency) compared to a simple saturated aldehyde.[7][8][9][10] This

shift is a key diagnostic indicator.

Expected IR Absorptions for (E)-3-(4-methylphenyl)prop-2-enal
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

~3050-3000
Aromatic & Vinylic C-

H Stretch
Medium

C-H bonds on the

phenyl ring and C=C

double bond.

~2920-2850 Aliphatic C-H Stretch Medium
C-H bonds of the

methyl (-CH₃) group.

~2830 & ~2720
Aldehydic C-H Stretch

(Fermi Doublet)
Medium, Sharp

A highly diagnostic

pair of peaks for an

aldehyde C-H bond.

The ~2720 cm⁻¹ peak

is particularly useful.

[7][8]

1710-1685
C=O Stretch (α,β-

unsaturated)
Strong, Sharp

Key diagnostic peak.

Frequency is lowered

from the typical ~1730

cm⁻¹ of saturated

aldehydes due to

conjugation.[9][10]

~1625 C=C Stretch (Vinylic) Medium-Strong

Corresponds to the

double bond in the

propenal chain.

~1600, ~1495
C=C Stretch

(Aromatic)
Medium

Skeletal vibrations of

the para-substituted

phenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small, powdered sample of (E)-3-(4-methylphenyl)prop-2-enal

directly onto the ATR crystal (e.g., diamond or germanium). No solvent or pellet pressing is

required.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal.

Analysis: Acquire the sample spectrum over the range of 4000-650 cm⁻¹. The instrument's

software will automatically ratio the sample spectrum against the background to produce the

final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or

acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
Expertise & Causality: ¹H and ¹³C NMR are unparalleled for establishing the precise

connectivity of atoms. For (E)-3-(4-methylphenyl)prop-2-enal, ¹H NMR will confirm the trans (E)

stereochemistry of the double bond through the large coupling constant (J-value) between the

vinylic protons. The chemical shifts of the protons and carbons provide detailed information

about their electronic environment, with deshielding effects observed for atoms near the

electronegative oxygen and within the conjugated system.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Coupling

~9.7 Doublet (d) 1H Aldehyde (-CHO)

Coupled to the

adjacent vinylic

proton (Hβ). J ≈

7.5 Hz. Highly

deshielded due

to the

electronegative

oxygen.

~7.5 Doublet (d) 2H
Aromatic (H-2,

H-6)

Protons on the

phenyl ring ortho

to the propenal

group.

~7.4
Doublet of

Doublets (dd)
1H Vinylic (Hα)

Coupled to the

aldehyde proton

and the other

vinylic proton

(Hβ). Jα,β ≈ 15-

16 Hz, Jα,CHO ≈

7.5 Hz.

~7.2 Doublet (d) 2H
Aromatic (H-3,

H-5)

Protons on the

phenyl ring meta

to the propenal

group.

~6.7
Doublet of

Doublets (dd)
1H Vinylic (Hβ)

Coupled to Hα.

The large

coupling

constant (J ≈ 15-

16 Hz) is

definitive for the

trans (E)

configuration.[11]
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~2.4 Singlet (s) 3H Methyl (-CH₃)

Protons of the

methyl group on

the phenyl ring.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~194 C=O
Aldehyde carbonyl carbon,

highly deshielded.[9]

~153 Cβ
Vinylic carbon attached to the

phenyl ring.

~142 C-4 (Aromatic)
Quaternary aromatic carbon

attached to the methyl group.

~132 C-1 (Aromatic)
Quaternary aromatic carbon

attached to the propenal chain.

~130 C-3, C-5 (Aromatic) Aromatic CH carbons.

~129 C-2, C-6 (Aromatic) Aromatic CH carbons.

~128 Cα
Vinylic carbon adjacent to the

carbonyl group.

~21.5 -CH₃ Methyl carbon.[12]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in a 5 mm NMR tube.

Shimming: Place the tube in the NMR spectrometer and perform automated or manual

shimming to optimize the magnetic field homogeneity.

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger

number of scans than ¹H NMR due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum

to the residual solvent peak or tetramethylsilane (TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the
Conjugated System
Expertise & Causality: UV-Vis spectroscopy is highly effective for analyzing compounds with

conjugated π-systems.[13][14] The extended conjugation in (E)-3-(4-methylphenyl)prop-2-enal

—spanning the phenyl ring, the C=C double bond, and the C=O group—significantly lowers the

energy gap between the highest occupied molecular orbital (HOMO) and the lowest

unoccupied molecular orbital (LUMO).[15][16] This allows the molecule to absorb UV light,

promoting a π → π* electronic transition. The wavelength of maximum absorbance (λmax) is

directly related to the extent of conjugation; larger conjugated systems absorb at longer

wavelengths.[17]

Experimental Protocol: UV-Vis Spectroscopy

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A

typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer

(this is the blank or reference).

Measurement: Fill a second quartz cuvette with the sample solution and place it in the

spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the

absorbance spectrum.

Analysis: Identify the wavelength of maximum absorbance, λmax. For (E)-3-(4-

methylphenyl)prop-2-enal, a strong absorption peak is expected in the 280-320 nm range,

characteristic of its extended styryl-like chromophore.
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Mass Spectrometry (MS): Determining Mass and
Fragmentation
Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable

structural information through fragmentation patterns. Electron Ionization (MS) is a common

technique that bombards the molecule with high-energy electrons, creating a radical cation (the

molecular ion, M⁺•) which can then break apart in predictable ways. The fragmentation pattern

is a fingerprint that helps confirm the structure.

Expected Mass Spectrum Data (Electron Ionization)

m/z (mass-to-charge ratio) Interpretation Rationale

146 [M]⁺• (Molecular Ion)

The parent peak,

corresponding to the intact

molecule C₁₀H₁₀O⁺•. Its

presence confirms the

molecular weight.

145 [M-H]⁺

Loss of a single hydrogen

atom, often the aldehydic

proton. A very common

fragmentation for aldehydes.

[18]

131 [M-CH₃]⁺
Loss of the methyl group from

the tolyl ring.

117 [M-CHO]⁺

Loss of the formyl radical (-

CHO), a characteristic

fragmentation of aldehydes.

91 [C₇H₇]⁺

Tropylium ion, a very stable

fragment resulting from

cleavage of the propenal side

chain, characteristic of toluene-

like structures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is

vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary

column. The compound is separated from any impurities based on its boiling point and

interaction with the column's stationary phase.

Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g.,

an electron ionization source).

Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based

on their m/z ratio and detected, generating the mass spectrum.

Definitive Structure: X-ray Crystallography
Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity

and functional groups, only single-crystal X-ray crystallography can deliver an unambiguous,

three-dimensional map of the atomic positions in the solid state.[4] This technique is the gold

standard for determining bond lengths, bond angles, and the overall conformation and planarity

of the molecule. For chalcone-like structures, crystallography confirms the E-configuration of

the double bond and reveals the extent of planarity enforced by the conjugated system.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization (Rate-Limiting Step): The primary challenge is to grow a single, high-quality

crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of

the compound, vapor diffusion, or solvent layering techniques. A range of solvents should be

screened.

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a

microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream

of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a
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monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The atomic positions are solved using direct methods or

Patterson methods and then refined to best fit the experimental data, yielding the final

molecular structure.[19]

Integrated Analytical Workflow
No single technique provides the complete picture. The synergy between these methods forms

a robust, self-validating workflow for structural elucidation.

Initial Analysis

Spectroscopic Characterization Definitive Structure

Derived Information

Final Confirmation

Sample: (E)-3-(4-methylphenyl)prop-2-enal

IR Spectroscopy NMR (1H, 13C) Mass Spectrometry UV-Vis Spectroscopy X-ray Crystallography

If crystal available

Functional Groups
(Aldehyde, Alkene, Aromatic)

Atomic Connectivity
& Stereochemistry (E)
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Conjugated π-System
(HOMO-LUMO Gap)
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Confirmed Structure

Click to download full resolution via product page
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Caption: Integrated workflow for the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal.

Safety & Handling
As with any chemical substance, proper safety protocols must be observed. (E)-3-(4-

methylphenyl)prop-2-enal and its analogues are organic aldehydes and should be handled with

care.

Personal Protective Equipment (PPE): Always wear safety goggles with side shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials and sources of ignition.[20]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow the chemical to enter drains.[20]

Conclusion
The structural analysis of (E)-3-(4-methylphenyl)prop-2-enal is a quintessential example of

modern chemical characterization. It requires a logical, multi-pronged strategy where each

analytical technique provides distinct yet complementary data. IR and UV-Vis spectroscopy

rapidly confirm key functional and electronic features, while mass spectrometry establishes the

molecular weight and fragmentation pathways. NMR spectroscopy provides the definitive map

of atomic connectivity and stereochemistry in solution. Finally, when a suitable crystal can be

obtained, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By

integrating these techniques, researchers can achieve an unambiguous and comprehensive

understanding of the molecule, which is the absolute prerequisite for its successful application

in drug discovery and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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